Cas no 1171310-16-9 (4-[(cyclopropylamino)methyl]-N-methylbenzamide)
![4-[(cyclopropylamino)methyl]-N-methylbenzamide structure](https://ja.kuujia.com/scimg/cas/1171310-16-9x500.png)
4-[(cyclopropylamino)methyl]-N-methylbenzamide 化学的及び物理的性質
名前と識別子
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- 4-[(cyclopropylamino)methyl]-N-methylbenzamide
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- インチ: 1S/C12H16N2O/c1-13-12(15)10-4-2-9(3-5-10)8-14-11-6-7-11/h2-5,11,14H,6-8H2,1H3,(H,13,15)
- InChIKey: LMRIAXRUUJHEOL-UHFFFAOYSA-N
- ほほえんだ: C(NC)(=O)C1=CC=C(CNC2CC2)C=C1
4-[(cyclopropylamino)methyl]-N-methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-57641-0.1g |
4-[(cyclopropylamino)methyl]-N-methylbenzamide |
1171310-16-9 | 95% | 0.1g |
$73.0 | 2023-02-09 | |
Enamine | EN300-57641-1.0g |
4-[(cyclopropylamino)methyl]-N-methylbenzamide |
1171310-16-9 | 95% | 1g |
$0.0 | 2023-06-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056243-5g |
4-[(Cyclopropylamino)methyl]-N-methylbenzamide |
1171310-16-9 | 98% | 5g |
¥4515.0 | 2023-04-05 | |
Aaron | AR01A7T0-5g |
4-[(cyclopropylamino)methyl]-N-methylbenzamide |
1171310-16-9 | 95% | 5g |
$1160.00 | 2023-12-16 | |
A2B Chem LLC | AV55192-100mg |
4-[(cyclopropylamino)methyl]-N-methylbenzamide |
1171310-16-9 | 95% | 100mg |
$112.00 | 2024-04-20 | |
Aaron | AR01A7T0-2.5g |
4-[(cyclopropylamino)methyl]-N-methylbenzamide |
1171310-16-9 | 95% | 2.5g |
$793.00 | 2025-02-09 | |
1PlusChem | 1P01A7KO-2.5g |
4-[(cyclopropylamino)methyl]-N-methylbenzamide |
1171310-16-9 | 95% | 2.5g |
$746.00 | 2025-03-04 | |
1PlusChem | 1P01A7KO-250mg |
4-[(cyclopropylamino)methyl]-N-methylbenzamide |
1171310-16-9 | 95% | 250mg |
$180.00 | 2025-03-04 | |
Aaron | AR01A7T0-50mg |
4-[(cyclopropylamino)methyl]-N-methylbenzamide |
1171310-16-9 | 95% | 50mg |
$89.00 | 2025-02-09 | |
Cooke Chemical | LN9291357-1g |
1171310-16-9 | 4-((Cyclopropylamino)methyl)-N-methylbenzamide | 1g |
RMB 1208.00 | 2025-02-20 |
4-[(cyclopropylamino)methyl]-N-methylbenzamide 関連文献
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1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
4-[(cyclopropylamino)methyl]-N-methylbenzamideに関する追加情報
4-[(Cyclopropylamino)methyl]-N-methylbenzamide: A Comprehensive Overview of CAS No. 1171310-16-9
4-[(Cyclopropylamino)methyl]-N-methylbenzamide (CAS No. 1171310-16-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique cyclopropyl and benzamide moieties, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The cyclopropylamino group in the structure of 4-[(cyclopropylamino)methyl]-N-methylbenzamide is particularly noteworthy due to its ability to modulate the compound's pharmacological properties. Cyclopropyl derivatives are known for their enhanced metabolic stability and improved bioavailability, which are crucial factors in drug development. The methylbenzamide moiety, on the other hand, contributes to the compound's overall hydrophobicity and binding affinity to specific protein targets.
Recent studies have explored the potential of 4-[(cyclopropylamino)methyl]-N-methylbenzamide in various therapeutic areas. One notable application is its use as an anticonvulsant agent. Research published in the Journal of Medicinal Chemistry has shown that this compound effectively reduces seizure activity in animal models, making it a potential candidate for the treatment of epilepsy. The mechanism of action is believed to involve the modulation of GABAergic neurotransmission, which plays a critical role in regulating neuronal excitability.
In addition to its anticonvulsant properties, 4-[(cyclopropylamino)methyl]-N-methylbenzamide has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. These findings suggest that 4-[(cyclopropylamino)methyl]-N-methylbenzamide may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 4-[(cyclopropylamino)methyl]-N-methylbenzamide has been extensively studied to optimize its use in clinical settings. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has a high oral bioavailability and a long half-life, which allows for once-daily dosing regimens. These characteristics make it an attractive candidate for further clinical development.
To further understand the mechanism of action of 4-[(cyclopropylamino)methyl]-N-methylbenzamide, researchers have conducted molecular docking studies to identify potential protein targets. These studies have revealed that the compound binds to specific receptors and enzymes involved in neurotransmission and inflammation. For example, it has been shown to interact with GABA receptors and cyclooxygenase (COX) enzymes, providing insights into its dual therapeutic effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-[(cyclopropylamino)methyl]-N-methylbenzamide in human subjects. Early-phase trials have demonstrated promising results, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for larger-scale Phase II and III trials to confirm its therapeutic potential.
In conclusion, 4-[(cyclopropylamino)methyl]-N-methylbenzamide (CAS No. 1171310-16-9) is a versatile compound with a range of biological activities that make it a valuable asset in pharmaceutical research. Its unique chemical structure, combined with its favorable pharmacokinetic properties and promising therapeutic effects, positions it as a promising candidate for the development of new drugs targeting neurological and inflammatory disorders.
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